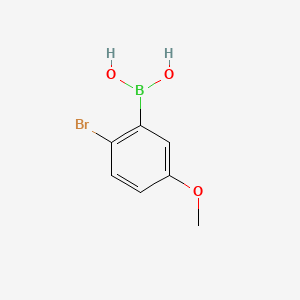

2-Bromo-5-methoxyphenylboronic acid

説明

Fundamental Role of Boronic Acids in Carbon-Carbon Bond Formation Methodologies

Boronic acids, with the general formula R-B(OH)₂, are organoboron compounds that play a crucial role in the formation of carbon-carbon (C-C) bonds, a fundamental process in the construction of organic molecules. molecularcloud.orgwikipedia.orginterchim.com Their utility stems from their ability to act as Lewis acids and their capacity to undergo transmetallation with transition metal catalysts. wikipedia.orginterchim.com This unique reactivity allows for the coupling of the organic group (R) attached to the boron atom with various organic halides or other electrophiles. nih.gov

The stability of boronic acids in the presence of air and moisture, coupled with their generally low toxicity, makes them environmentally safer alternatives to many other organometallic reagents. nih.govboronmolecular.com This has contributed to their widespread adoption in both academic and industrial laboratories. rsc.org The synthesis of boronic acids can be achieved through several methods, including the reaction of organometallic reagents like Grignard reagents with borate (B1201080) esters. molecularcloud.org

Significance of the Suzuki-Miyaura Cross-Coupling Reaction in Modern Synthetic Chemistry

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and versatile methods for forming C-C bonds. musechem.comnews-medical.netresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. musechem.comchemistry.coach The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry. news-medical.net

The Suzuki-Miyaura reaction is highly valued for its broad substrate scope, excellent functional group tolerance, and mild reaction conditions. musechem.comnih.govuwindsor.ca This allows for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials, with high efficiency and selectivity. boronmolecular.commusechem.comnews-medical.net The reaction is instrumental in the creation of biaryls, styrenes, and conjugated dienes, which are key structural motifs in many biologically active compounds and functional materials. news-medical.netresearchgate.net The mechanism involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetallation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. chemistry.coach

Strategic Importance of 2-Bromo-5-methoxyphenylboronic Acid as a Building Block in Advanced Organic Synthesis

This compound is a bifunctional building block of significant strategic importance in advanced organic synthesis. Its structure incorporates both a bromo substituent, which can participate in various cross-coupling reactions, and a boronic acid group, a key reactant in Suzuki-Miyaura coupling. The methoxy (B1213986) group also influences the electronic properties of the aromatic ring.

This trifunctional nature allows for sequential and site-selective reactions, providing a powerful tool for the construction of complex molecular architectures. For instance, the boronic acid moiety can first be utilized in a Suzuki-Miyaura coupling, followed by a subsequent transformation involving the bromine atom, such as another cross-coupling reaction or a nucleophilic aromatic substitution. This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. sigmaaldrich.com

Physicochemical Properties of this compound:

| Property | Value | Reference(s) |

| CAS Number | 89694-44-0 | organoborons.comp212121.comchemsigma.com |

| Molecular Formula | C₇H₈BBrO₃ | organoborons.comcymitquimica.com |

| Molecular Weight | 230.854 g/mol | organoborons.com |

| Melting Point | 214-216 °C | organoborons.com |

| Appearance | Solid | cymitquimica.com |

| Purity | >97.0% | p212121.com |

The specific arrangement of the bromo, methoxy, and boronic acid groups on the phenyl ring allows for the regioselective synthesis of polysubstituted aromatic compounds, which are often challenging to prepare using other methods. The presence of these functional groups provides multiple handles for diversification, enabling the creation of libraries of compounds for drug discovery and materials science research.

特性

IUPAC Name |

(2-bromo-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQKEDXKQVNQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649526 | |

| Record name | (2-Bromo-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89694-44-0 | |

| Record name | (2-Bromo-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-methoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Methoxyphenylboronic Acid

Bromination and Subsequent Boronylation Strategies

A common strategy for the synthesis of 2-Bromo-5-methoxyphenylboronic acid involves a two-step process: the bromination of a suitable precursor followed by a borylation reaction. For instance, 3-methoxybenzoic acid can be brominated at the C-2 position using an alkali metal bromide and a bromate (B103136) in an organic acid solution. google.com The resulting 2-bromo-5-methoxybenzoic acid can then be converted to the corresponding boronic acid.

Alternatively, a precursor like 1-bromo-4-methoxybenzene can undergo ortho-lithiation followed by reaction with a borate (B1201080) ester. The initial borylation can also be directed to a specific position, which is then followed by a bromination step.

Table 1: Synthetic Approaches to this compound and Related Compounds

| Starting Material | Reagents | Product | Key Transformation |

| 3-Bromopyridine | 1. n-Butyllithium 2. Triisopropyl borate | 3-Pyridylboronic acid | Lithium-halogen exchange and in situ quench acs.org |

| Aryl halides | Organoboron compounds, PdCl₂ or Pd(OAc)₂ | Polyfunctional biaryls | Ligand-free palladium-catalyzed Suzuki cross-coupling rsc.org |

| 2-Arylphenolic compounds | BBr₃, Fe(OTf)₃ | (2-Hydroxyaryl)boronic acid | Directing group-controlled C-H borylation rsc.org |

| Aryl chlorides | Tetrahydroxydiboron, Pd catalyst | Arylboronic acids | Direct palladium-catalyzed borylation nih.gov |

| 3-Methoxybenzoic acid | Alkali metal bromide, bromate | 2-Bromo-5-methoxybenzoic acid | Bromination google.com |

Reactivity and Mechanistic Investigations of 2 Bromo 5 Methoxyphenylboronic Acid

Engagement in Metal-Catalyzed Cross-Coupling Reactions

2-Bromo-5-methoxyphenylboronic acid is a key substrate in a variety of metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both a bromo substituent and a boronic acid functional group on the same aromatic ring allows for selective and sequential reactions, making it a valuable tool for synthetic chemists.

Suzuki-Miyaura Cross-Coupling Reactions: Core Principles and Scope

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. yonedalabs.comwikipedia.org This reaction is widely employed in the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org The general mechanism involves three key steps: oxidative addition of the organohalide to a palladium(0) species, transmetalation of the organoboron compound, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nih.gov

This compound serves as a bifunctional reagent in this context. The boronic acid moiety can readily participate in the Suzuki-Miyaura coupling, while the bromo group can act as the halide component in a subsequent coupling reaction. This dual reactivity allows for the stepwise construction of complex molecules.

The efficiency of the Suzuki-Miyaura reaction is profoundly influenced by the choice of the palladium catalyst and the associated ligands. thieme-connect.com The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. nih.gov

For challenging substrates, such as sterically hindered or electron-rich aryl chlorides, the development of specialized ligands has been pivotal. Dialkylbiaryl phosphines, for instance, have proven to be highly effective ligands, enhancing the rates of both oxidative addition and reductive elimination. nih.gov The use of these ligands allows for reactions to be carried out under milder conditions, often at room temperature and with lower catalyst loadings. nih.gov For instance, SPhos, a member of the dialkylbiaryl phosphine (B1218219) family, has demonstrated exceptional activity and stability in the coupling of various aryl chlorides and bromides. nih.gov The development of palladium precatalysts that rapidly form the active catalytic species is also critical, especially when dealing with unstable boronic acids that are prone to decomposition under basic reaction conditions. acs.orgnih.gov

The selection of the appropriate palladium source and ligand is therefore a critical parameter in optimizing the Suzuki-Miyaura coupling of this compound, ensuring high yields and selectivity.

The choice of base and solvent system is critical for the success of the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgresearchgate.net The base plays a multifaceted role in the catalytic cycle. It is generally believed to facilitate the transmetalation step by forming a more nucleophilic borate (B1201080) species from the boronic acid. wikipedia.orgdeepdyve.com The base can also influence the formation of the active palladium complex and accelerate the reductive elimination step. wikipedia.org Common bases used include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). yonedalabs.comwikipedia.org The strength and concentration of the base can impact the reaction's selectivity, especially in competitive reactions between different boronic acids. deepdyve.com An excess of a strong base can sometimes have a detrimental effect by promoting the formation of unreactive boronate species. researchgate.net

The solvent system must be chosen to ensure the solubility of the reactants, catalyst, and base. yonedalabs.com A variety of organic solvents are suitable, including toluene (B28343), tetrahydrofuran (B95107) (THF), dioxane, and dimethylformamide (DMF). yonedalabs.comvu.nl Notably, the Suzuki-Miyaura reaction can often be performed in aqueous or biphasic organic-water systems, which offers economic and environmental advantages. wikipedia.org The use of water-soluble bases and catalysts is facilitated in such systems. wikipedia.org For instance, a mixture of methanol (B129727) and water has been shown to be an effective solvent system for certain Suzuki-Miyaura couplings. researchgate.net The optimal solvent choice can significantly impact the reaction rate and yield. For example, in some systems, toluene and dioxane have been found to be superior to solvents like acetonitrile (B52724) or DMF. vu.nl

Atropisomers are stereoisomers that arise from restricted rotation around a single bond, leading to axial chirality. nih.gov The synthesis of atropisomers, particularly axially chiral biaryls, is an important area of research due to their prevalence in natural products, catalysts, and chiral auxiliaries. beilstein-journals.org The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the atroposelective synthesis of these compounds. beilstein-journals.org

When this compound is coupled with a sterically hindered substrate, the formation of atropisomers can occur. The selectivity of this process is influenced by several factors, including the nature of the catalyst, the ligand, and the reaction conditions. Chiral ligands are often employed to induce enantioselectivity in the coupling reaction. nih.gov For instance, the use of chiral phosphine ligands in conjunction with a palladium catalyst can lead to the preferential formation of one atropisomer over the other. nih.gov

Furthermore, the substitution pattern of the reactants plays a crucial role. In the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, including those with methoxy (B1213986) groups, the formation of atropisomeric products has been observed. nih.govbeilstein-journals.org The presence of an ortho-methoxy group can influence the selectivity of the reaction, potentially through a chelation effect with the metal center in the transition state. nih.govbeilstein-journals.org The study of such reactions provides valuable insights into the factors governing atropisomerism and allows for the development of methods for the controlled synthesis of these unique stereoisomers.

The versatility of the Suzuki-Miyaura reaction is demonstrated by its broad scope in coupling with a wide range of aryl and heteroaryl halides. nih.gov This allows for the synthesis of a vast array of biaryl and heterobiaryl compounds, which are important scaffolds in medicinal chemistry and materials science. researchgate.netdergipark.org.tr

This compound can be effectively coupled with various aryl halides, including bromides, chlorides, and iodides. illinois.eduarkat-usa.org The reactivity of the aryl halide generally follows the order I > Br > Cl, with aryl chlorides being the most challenging substrates due to the strength of the C-Cl bond. illinois.edu However, the development of highly active palladium catalysts with specialized ligands has enabled the efficient coupling of even unactivated aryl chlorides. nih.govarkat-usa.org

The reaction also tolerates a wide range of functional groups on both the boronic acid and the halide partner, making it a highly practical synthetic method. nih.govnih.gov Furthermore, the Suzuki-Miyaura coupling is not limited to carbocyclic aryl halides; it is also widely used for the coupling of heteroaryl halides. nih.govworktribe.com This allows for the synthesis of complex molecules containing various heterocyclic rings, such as pyridines, pyrimidines, thiophenes, and furans. nih.govresearchgate.networktribe.com The ability to couple with such a diverse range of substrates highlights the power and utility of the Suzuki-Miyaura reaction in modern organic synthesis.

Other Transition Metal-Catalyzed Transformations (e.g., Heck, Sonogashira, Chan-Lam relevant to boronic acids)

Beyond the Suzuki-Miyaura reaction, boronic acids, including this compound, are valuable substrates in other transition metal-catalyzed transformations.

The Heck reaction , traditionally a coupling of an alkene with an aryl halide, can also be performed using arylboronic acids in what is known as an oxidative Heck reaction. nih.govrsc.orgrsc.org This palladium-catalyzed process typically proceeds under mild conditions and can be highly stereoselective. rsc.org The reaction involves the transmetalation of the boronic acid to a Pd(II) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov An oxidant is required to regenerate the Pd(II) catalyst. rsc.org

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can also be adapted to use boronic acids. merckmillipore.com While the classic Sonogashira reaction uses a palladium catalyst and a copper co-catalyst, variations have been developed that utilize boronic acids as the coupling partner. nih.govrsc.orgnih.gov These reactions often proceed under mild conditions and can be catalyzed by copper or gold complexes. nih.govnih.gov

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between a boronic acid and an amine or an alcohol. organic-chemistry.orgwikipedia.org This reaction is advantageous as it can often be carried out in the open air at room temperature. wikipedia.org The mechanism is thought to involve the formation of a copper(III) intermediate which then undergoes reductive elimination to form the desired product. wikipedia.org The Chan-Lam reaction has a broad scope, with various amines, anilines, amides, and alcohols serving as suitable coupling partners. organic-chemistry.orgnih.govacs.orgacs.org

These alternative transformations further highlight the synthetic utility of boronic acids like this compound, providing access to a diverse range of molecular structures.

Detailed Mechanistic Pathways

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst. libretexts.org For this compound, the cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org

Oxidative Addition: This is often the rate-determining step in the catalytic cycle. libretexts.org A coordinatively unsaturated Pd(0) species, typically generated in situ from a palladium precursor, reacts with an organic halide (Ar-X). The palladium center inserts itself into the carbon-halogen bond, leading to the formation of a square planar Pd(II) complex. libretexts.orgwikipedia.org This process involves the oxidation of palladium from the 0 to the +2 state. The reactivity of the organic halide in this step generally follows the order of bond strength: I > OTf > Br > Cl. libretexts.org In the context of reactions involving this compound, the oxidative addition step would involve the reaction of the palladium(0) catalyst with the bromo-substituted aromatic partner.

Transmetalation: This step involves the transfer of the aryl group (in this case, the 2-bromo-5-methoxyphenyl group) from the boron atom to the palladium(II) center. nih.gov This process is crucial as it brings both organic partners onto the same metal center. The presence of a base is essential for the activation of the boronic acid. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation. wikipedia.org Two primary pathways have been proposed for this step: the "boronate pathway" and the "oxo-palladium pathway". nih.govacs.org In the boronate pathway, the activated boronate displaces the halide from the arylpalladium(II) complex. nih.govacs.org In the oxo-palladium pathway, a hydroxide (B78521) ligand first displaces the halide on the palladium, and this hydroxopalladium complex then reacts with the boronic acid. nih.govacs.org The specific pathway can be influenced by the reaction conditions and the nature of the reactants. For ortho-substituted phenylboronic acids like this compound, the methoxy group may play a role in the transition state through chelation, potentially influencing the rate and selectivity of the reaction. beilstein-journals.org

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex are coupled, forming a new carbon-carbon bond and the desired biaryl product. libretexts.org The palladium is simultaneously reduced from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then re-enter the catalytic cycle. libretexts.org This step is generally faster for the coupling of two aryl groups.

The direct observation and characterization of the intermediates in the Suzuki-Miyaura reaction have been challenging due to their transient nature. However, significant advances have been made using low-temperature rapid injection NMR spectroscopy (RI-NMR), which has allowed for the generation, observation, and characterization of the elusive arylpalladium(II)boronate complexes. nih.govacs.orgnih.gov

These studies have successfully identified two key types of intermediates containing the critical Pd-O-B linkage:

A tri-coordinate (6-B-3) boronic acid complex.

A tetra-coordinate (8-B-4) boronate complex. nih.govacs.orgacs.org

Both of these intermediates are competent to undergo transmetalation to form the cross-coupled product. nih.govacs.org The formation of these intermediates can proceed through two distinct mechanistic pathways depending on the reaction conditions. One pathway involves an unactivated tri-coordinate intermediate which is dominant when there is an excess of ligand, while the other proceeds through an activated tetra-coordinate intermediate in the presence of a ligand deficiency. nih.govacs.org The synthesis and crystallographic characterization of kinetically stable arylpalladium(II) boronates have provided unambiguous proof of their structure and their competence in the Suzuki-Miyaura reaction. researchgate.net

For substituted phenylboronic acids, such as 4-methoxyphenylboronic acid, stable platinum-oxygen-boron complexes have been prepared and characterized, serving as models for the palladium intermediates. acs.org These studies provide a foundational understanding of the structure and reactivity of the intermediates that would be formed from this compound.

Kinetic studies have been instrumental in elucidating the mechanistic details of the Suzuki-Miyaura reaction. By monitoring the decay of intermediates and the formation of products, typically using techniques like 19F NMR spectroscopy for fluorinated analogues, the rate constants for key steps can be determined. nih.govacs.org

For instance, the kinetic analysis of the decay of an arylpalladium complex in the presence of a boronic acid revealed a clean, first-order process, indicating that the transmetalation is an intramolecular event. acs.org The observed rate constants provide quantitative data on the influence of ligands and the nature of the organoboron source on the transmetalation step.

Table 1: Representative Kinetic Data for the Transmetalation Step

| Reactants | Conditions | Observed Rate Constant (k_obs, s⁻¹) | Reference |

|---|---|---|---|

| [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂ and 4-Fluorophenylboronic Acid | THF, -30 °C | (5.78 ± 0.13) × 10⁻⁴ (decay of intermediate) | acs.org |

| [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂ and 4-Fluorophenylboronic Acid | THF, -30 °C | (7.59 ± 0.58) × 10⁻⁴ (formation of product) | acs.org |

Computational Chemistry and Theoretical Modeling of Reactivity

Computational methods have become an indispensable tool for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT) has been widely employed to model the Suzuki-Miyaura reaction, providing insights into the structures of intermediates and transition states, as well as the energetics of the various mechanistic pathways. mdpi.commdpi.comresearchgate.net DFT calculations have been used to predict the structures of arylpalladium(II)boronate intermediates, which were later confirmed by experimental observations. acs.org

These theoretical studies have helped to:

Elucidate the role of the base in activating the boronic acid.

Compare the energetic profiles of the boronate and oxo-palladium pathways for transmetalation. chemrxiv.org

Investigate the influence of ligands and substituents on the reaction barriers.

Rationalize the regioselectivity observed in the cross-coupling of polyhalogenated substrates. mdpi.com

For example, DFT studies on the reaction of bromobenzene (B47551) with palladium(0) complexes have explored different mechanisms for oxidative addition, including concerted, nucleophilic substitution, and radical pathways, and have analyzed the effects of phosphine ligands and solvent on these mechanisms. rsc.org While specific DFT studies on this compound are not prevalent in the provided results, the findings from studies on similar brominated and methoxy-substituted arylboronic acids provide a strong basis for understanding its reactivity. beilstein-journals.orgmdpi.commdpi.com It is suggested that the methoxy group in the ortho position can have a beneficial chelation effect in the transition state, a phenomenon that can be effectively modeled using DFT. beilstein-journals.org

Table 2: Key Insights from DFT Studies on Suzuki-Miyaura Reaction Mechanisms

| Aspect Studied | Key Finding | Reference |

|---|---|---|

| Oxidative Addition Pathways | Concerted and nucleophilic substitution mechanisms are often competitive, influenced by ligand and solvent. | rsc.org |

| Transmetalation Intermediates | Predicted the structures of tri-coordinate and tetra-coordinate Pd-O-B intermediates. | acs.org |

| Role of ortho-Substituents | An ortho-methoxy group can provide a beneficial chelation effect in the transition state. | beilstein-journals.org |

| Hydrodebromination Side Reactions | Provided mechanistic rationale for hydrodebromination in reactions involving brominated substrates. | mdpi.com |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While more commonly applied in drug discovery to study ligand-protein interactions, the principles of molecular docking can be extended to understand intermolecular interactions in catalytic systems.

In the context of this compound, docking studies could be employed to investigate:

The interaction of the boronic acid with the palladium catalyst and its ligands.

The influence of the bromo and methoxy substituents on the binding affinity and orientation within the catalytic complex.

The potential for non-covalent interactions, such as hydrogen bonding or steric effects, to influence the reaction pathway.

For instance, molecular docking studies on derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been used to investigate their interaction with enzyme active sites, demonstrating the utility of this method in understanding the role of hydrophobic and other interactions. csfarmacie.cz Similarly, docking studies on other bromo-substituted organic molecules have been used to predict their binding affinities and modes of interaction with biological targets. nih.gov These examples highlight the potential of molecular docking to provide valuable insights into the non-covalent interactions that can govern the reactivity of this compound in complex chemical environments.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of this compound in electrophilic and nucleophilic substitution reactions is governed by the electronic properties and directing effects of the substituents on the benzene (B151609) ring: the bromo, methoxy, and boronic acid groups. The interplay of these groups dictates the regioselectivity and rate of substitution reactions.

The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its significant +M (mesomeric) effect, which enriches the electron density at these positions. Conversely, the bromo group (-Br) is a deactivating, ortho-, para-directing group, exerting a -I (inductive) effect and a +M effect. The boronic acid group (-B(OH)₂) is a deactivating, meta-directing group due to its electron-withdrawing nature.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the substitution pattern on the ring is primarily controlled by the powerful activating effect of the methoxy group. The positions ortho and para to the methoxy group are activated towards electrophilic attack. In this compound, the positions C4 and C6 are ortho to the methoxy group, and the C3 position is para. However, the existing substituents occupy the C2 and C5 positions, influencing the potential sites for substitution.

Given the positions of the existing groups, the most likely sites for electrophilic substitution are C4 and C6. Steric hindrance from the adjacent bromo and boronic acid groups can influence the final product distribution.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-5-methoxy-4-nitrophenylboronic acid and/or 2-Bromo-5-methoxy-6-nitrophenylboronic acid |

| Halogenation | Br₂, FeBr₃ | 2,4-Dibromo-5-methoxyphenylboronic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-bromo-5-methoxyphenylboronic acid |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) reactions are less common for this substrate unless a strong electron-withdrawing group is present to activate the ring, and a good leaving group is available. The bromo group can act as a leaving group. The presence of the electron-withdrawing boronic acid group, ortho and para to the bromine, could potentially facilitate nucleophilic substitution.

For instance, under forcing conditions (high temperature and pressure), a strong nucleophile might displace the bromide.

| Reaction | Reagents | Predicted Product |

| Hydroxylation | NaOH, high temp., high pressure | 2-Hydroxy-5-methoxyphenylboronic acid |

| Amination | NaNH₂, liquid NH₃ | 2-Amino-5-methoxyphenylboronic acid |

Advanced Applications of 2 Bromo 5 Methoxyphenylboronic Acid in Complex Molecule Synthesis

Medicinal Chemistry and Drug Discovery

The structural attributes of 2-Bromo-5-methoxyphenylboronic acid make it an attractive starting material for the synthesis of various biologically active compounds and pharmaceutical scaffolds. Its utility in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds, is a cornerstone of its application in medicinal chemistry.

Synthesis of Novel Biologically Active Compounds

This compound serves as a crucial precursor in the synthesis of novel compounds with potential therapeutic properties. Researchers have utilized this boronic acid derivative to introduce the 2-bromo-5-methoxyphenyl moiety into larger molecular frameworks, leading to the discovery of new biologically active agents. While specific examples directly synthesizing novel compounds from this compound are not extensively detailed in the provided search results, the reactivity of the boronic acid and bromo functionalities allows for sequential or orthogonal coupling reactions, providing a pathway to a wide range of substituted aromatic compounds for biological screening.

Construction of Pharmaceutical Scaffolds and Intermediates (e.g., purine derivatives, chalcones)

The construction of core molecular frameworks, or scaffolds, is a fundamental aspect of drug discovery. This compound has demonstrated its utility in the synthesis of important pharmaceutical intermediates, particularly chalcones.

Chalcones , a class of compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered significant interest due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

A notable application involves the synthesis of boronic chalcones, where the boronic acid group is incorporated into the chalcone scaffold. For instance, a series of boronic chalcones were synthesized via Claisen-Schmidt condensation between functionalized acetophenones and aldehydes. In these syntheses, derivatives of this compound can be envisioned as key starting materials for introducing the substituted phenyl ring.

| Compound Type | Synthetic Application of this compound moiety | Potential Biological Activity |

| Chalcones | As a precursor for one of the aromatic rings in the chalcone scaffold. | Anticancer, Anti-inflammatory |

While the direct use of this compound in the synthesis of purine derivatives is not explicitly detailed in the provided search results, the principles of Suzuki-Miyaura coupling suggest its potential utility. Halogenated purines, such as 2,6-dihalopurines, are known to undergo palladium-catalyzed cross-coupling reactions with arylboronic acids. scispace.comresearchgate.net This methodology could theoretically be applied to couple this compound with a suitable halopurine to generate novel purine-based compounds for biological evaluation. The regioselectivity of such reactions often depends on the nature of the halogen and the reaction conditions. scispace.com

Development of Targeted Therapies, Particularly in Cancer Research

Phenylboronic acids and their derivatives have gained significant attention for their application in targeted cancer therapy. nih.govnih.gov This interest stems from their ability to selectively and reversibly bind to sialic acids, which are often overexpressed on the surface of cancer cells. nih.govnih.gov While the provided information discusses phenylboronic acids in a general context for targeted cancer therapy, this compound can be considered a valuable derivative for creating more complex molecules with enhanced therapeutic efficacy. nih.govnih.gov

The presence of the bromo and methoxy (B1213986) groups on the phenyl ring of this compound allows for further chemical modifications. These modifications can be used to attach cytotoxic agents, imaging agents, or other targeting moieties, leading to the development of sophisticated drug delivery systems or theranostic agents. The boronic acid functionality would serve as the cancer cell targeting element through its interaction with sialic acids.

Materials Science and Functional Molecules

Beyond its applications in medicine, this compound is also a valuable reagent in the field of materials science for the synthesis of functional organic molecules.

Future Research Directions and Innovations

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and 2-bromo-5-methoxyphenylboronic acid is a frequent participant. Future research is intensely focused on the development of more advanced catalytic systems to further improve the efficiency and selectivity of these reactions.

One key area of innovation lies in the design of palladium precatalysts. nih.govnih.gov These are stable complexes that are readily activated under reaction conditions to generate the catalytically active Pd(0) species. Research into novel precatalysts aims to achieve faster reaction times, lower catalyst loadings, and broader substrate scope, even at room temperature. nih.govnih.gov For sterically hindered substrates like this compound, the choice of ligand is critical. Bulky and electron-rich phosphine (B1218219) ligands, such as XPhos, have been shown to be effective. nih.gov Future work will likely involve creating next-generation ligands and precatalysts that offer even greater control over the catalytic cycle, minimizing side reactions like protodeboronation, which can be an issue with ortho-substituted arylboronic acids. acs.org

Beyond palladium, other transition metals are being explored as catalysts for cross-coupling reactions. For instance, gold-catalyzed Suzuki-type couplings of hindered aryl iodides have been reported, presenting a novel avenue for C-C bond formation that could be applicable to bromo-substituted substrates. nih.gov The development of catalysts based on more abundant and less expensive metals is also a significant goal.

The following table summarizes some advanced catalytic approaches relevant to the coupling of substituted arylboronic acids:

| Catalytic Approach | Key Features | Potential Advantages for this compound |

| Advanced Pd Precatalysts | Air- and moisture-stable, rapid generation of active Pd(0) species. nih.gov | Faster reactions at lower temperatures, reduced catalyst loading, suppression of side reactions. |

| Bulky Biarylphosphine Ligands | Enhance the rate of reductive elimination and stabilize catalytic intermediates. nih.govthieme-connect.com | Improved yields and efficiency for sterically demanding couplings. |

| N-Heterocyclic Carbene (NHC) Ligands | Strong sigma-donating ability, forming stable complexes with palladium. researchgate.net | High thermal stability and activity, suitable for challenging couplings. |

| Gold Catalysis | Novel reactivity for C-C bond formation, particularly with hindered substrates. nih.gov | Alternative catalytic system, potentially offering different selectivity. |

| Palladacycle Catalysts | Highly active catalyst precursors, often effective in low concentrations. thieme-connect.com | High turnover numbers and frequencies, leading to very efficient catalysis. |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The paradigm of chemical manufacturing is shifting from traditional batch processes to continuous flow chemistry. pharmtech.comtechnologynetworks.com This approach offers numerous advantages, including enhanced safety, better process control, improved scalability, and higher consistency. organic-chemistry.orgwikipedia.org The integration of reactions involving this compound into flow systems is a promising area for future innovation.

Flow chemistry is particularly well-suited for handling hazardous reagents and intermediates, as only small quantities are present in the reactor at any given time. wikipedia.org For reactions that are highly exothermic or involve unstable intermediates, flow reactors provide superior heat and mass transfer, allowing for operations under conditions that would be unsafe in a large batch reactor. organic-chemistry.org

The synthesis of boronic acid derivatives themselves can be achieved using flow chemistry. For example, bromide-lithium exchange reactions followed by quenching with a borate (B1201080) ester can be performed efficiently and safely in a continuous flow setup. nih.gov Furthermore, Suzuki-Miyaura couplings using arylboronic acids have been successfully implemented in flow systems, often demonstrating higher yields and shorter reaction times compared to batch methods. google.com Future research will focus on optimizing these processes for industrial-scale production of complex molecules derived from this compound, potentially telescoping multiple synthetic steps into a single, uninterrupted sequence. organic-chemistry.org

Stereoselective Synthesis Methodologies Utilizing this compound

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. This compound can serve as a precursor to axially chiral biaryl compounds, which are molecules that possess a stereogenic axis due to hindered rotation around a single bond. researchgate.netnih.gov The development of stereoselective methods to synthesize these atropisomers is a major research focus.

Atroposelective Suzuki-Miyaura coupling is a powerful strategy for constructing these chiral biaryls. This involves using a chiral catalyst or auxiliary to control the stereochemical outcome of the C-C bond formation. The steric hindrance provided by the ortho-bromo and methoxy (B1213986) substituents in the coupling products of this compound makes the resulting biaryl axis rotationally restricted, a prerequisite for atropisomerism. scripps.edu Research in this area is directed towards designing new chiral ligands and catalytic systems that can induce high levels of enantioselectivity in the coupling of such sterically demanding partners. nih.govresearchgate.net

Beyond cross-coupling, the Petasis reaction, a multicomponent reaction of a boronic acid, an amine, and a carbonyl compound, offers another avenue for stereoselective synthesis. wikipedia.orgnih.govacs.org When a chiral amine or aldehyde is used, the Petasis reaction can proceed with a high degree of diastereoselectivity. nih.gov Catalyst-controlled diastereoselective Petasis reactions are also being developed, which would allow access to a wider range of stereoisomers. nih.gov Utilizing this compound in these stereoselective transformations could lead to the synthesis of novel, highly functionalized chiral amines.

| Stereoselective Method | Description | Application with this compound |

| Atroposelective Suzuki-Miyaura Coupling | Catalytic asymmetric synthesis of axially chiral biaryls. researchgate.netnih.gov | Synthesis of enantiomerically enriched, sterically hindered biaryls for use as chiral ligands or in pharmaceuticals. |

| Diastereoselective Petasis Reaction | Use of chiral substrates (amines, aldehydes) to control the formation of stereocenters. nih.gov | Creation of complex, non-racemic α-amino acids and β-amino alcohols containing the 2-bromo-5-methoxyphenyl moiety. |

| Catalyst-Controlled Petasis Reaction | Employment of a chiral catalyst to direct the stereochemical outcome, enabling access to different diastereomers. nih.gov | Versatile synthesis of a matrix of stereoisomeric products for screening and development. |

Exploration of New Reaction Classes Beyond Traditional Cross-Couplings

While the Suzuki-Miyaura reaction is the most common application of this compound, its reactivity extends to other important transformations. Future research will continue to explore and expand its utility in these less conventional, yet highly valuable, reaction classes.

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed reaction that forms aryl-heteroatom bonds, specifically C-N and C-O bonds, from arylboronic acids. organic-chemistry.orgwikipedia.orgnih.govyoutube.com This reaction is an attractive alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, as it can often be performed in air at room temperature. wikipedia.orgyoutube.com Applying the Chan-Lam coupling to this compound could provide a direct route to substituted anilines and phenols, which are important synthetic intermediates.

The Petasis borono-Mannich reaction is another powerful multicomponent reaction where an arylboronic acid, an amine, and a carbonyl compound combine to form substituted amines, including α-amino acids. wikipedia.orgnih.govacs.orgorganic-chemistry.org This reaction is notable for its operational simplicity and tolerance of a wide range of functional groups. nih.gov The use of this compound in the Petasis reaction opens up possibilities for the rapid synthesis of complex molecular scaffolds relevant to drug discovery.

Additionally, boronic acids can undergo halodeboronation , where the boronic acid group is replaced by a halogen. chemicalbook.com This can be a strategic step in a multi-step synthesis, allowing for the introduction of a different halogen at a specific position.

Bio-inspired Synthesis and Supramolecular Assembly Applications

The unique ability of boronic acids to form reversible covalent bonds with diols forms the basis of many bio-inspired applications, particularly in the field of molecular recognition and sensing. mdpi.comnih.gov Phenylboronic acid derivatives are being extensively investigated for the development of sensors for saccharides, glycoproteins, and other biologically important diol-containing molecules. mdpi.com Future research could involve incorporating the this compound moiety into polymers or onto surfaces to create novel biosensors, potentially for diagnostic applications. researchgate.netresearchgate.netmdpi.com The electronic properties conferred by the bromo and methoxy groups could be harnessed to modulate the binding affinity or to create a signaling response, such as a change in fluorescence.

In the realm of supramolecular chemistry, boronic acids are known to self-assemble into well-defined structures, such as dimers and trimers (boroxines), through hydrogen bonding. psu.edu These interactions can be exploited in crystal engineering to build complex, ordered materials. Furthermore, the interaction of boronic acids with diols present on cell surfaces, such as sialic acids, is being explored for applications in cell targeting and materials-cell interactions. This raises the possibility of using derivatives of this compound in the construction of functional biomaterials or for decorating supramolecular polymers that can interact with biological systems.

Sustainable and Green Chemistry Approaches in Boronic Acid Synthesis and Utilization

The principles of green chemistry are increasingly influencing the direction of chemical research and development. This includes the synthesis of reagents like this compound and their subsequent use in chemical reactions. Future innovations will emphasize the development of more environmentally benign and sustainable processes.

For the synthesis of arylboronic acids, traditional methods often involve organolithium or Grignard reagents, which can be hazardous and generate significant waste. chemicalbook.comgoogle.com Newer methods, such as the direct C-H borylation of aromatic compounds catalyzed by transition metals, offer a more atom-economical route. nih.gov Research into greener synthetic pathways for this compound and its precursors is an important goal.

In the utilization of boronic acids, a major focus is on replacing traditional organic solvents with more sustainable alternatives. The Suzuki-Miyaura reaction has been successfully performed in water, which is non-toxic, non-flammable, and inexpensive. rsc.orgresearchgate.net Some protocols even utilize unconventional green media like the water extract of banana. rsc.org The development of recyclable catalysts, such as those supported on polymers or magnetic nanoparticles, is another key strategy to improve the sustainability of these reactions. acs.orgmdpi.com For instance, a protocol for the ipso-hydroxylation of arylboronic acids to phenols using aqueous hydrogen peroxide in ethanol (B145695) provides a rapid and green alternative to traditional methods. rsc.org The continued development of such green protocols for reactions involving this compound will be a significant area of future research. acs.org

Q & A

Q. How do steric and electronic factors affect regioselectivity in its use as a directing group?

- Synthetic Design : The methoxy group directs electrophilic substitution to the para position, while bromine blocks meta reactivity. In C–H activation reactions (e.g., with Pd(OAc)₂), the boronic acid group directs functionalization to the ortho position. Computational studies on 2-Chloro-5-methoxyphenylboronic acid support this electronic profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。